molecular formula C13H8ClFO B2764292 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde CAS No. 842140-45-8

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B2764292
CAS No.: 842140-45-8
M. Wt: 234.65
InChI Key: UDKIDYYYCVXONJ-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro and a fluoro group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde is used in scientific research for various applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the chlorination and fluorination of benzaldehyde using appropriate halogenating agents under controlled conditions . For instance, 4-fluorotoluene can be chlorinated to form 4-chloro-3-fluorotoluene, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of chloro and fluoro groups at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIDYYYCVXONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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